Picomolar Binding Affinity (Kd) of GNE7599 Versus Established VHL Ligands
GNE7599 demonstrates a dissociation constant (Kd) of 540 pM for the VHL protein, as measured by surface plasmon resonance (SPR) [1]. This represents a >340-fold improvement in binding affinity compared to the widely used VHL ligand VH032 (Kd = 185 nM) and a >80-fold improvement compared to VH101 (Kd = 44 nM) [2]. The achievement of picomolar affinity makes GNE7599 the first VHL ligand to reach this potency range [1].
| Evidence Dimension | VHL Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 540 pM |
| Comparator Or Baseline | VH032 (185 nM) and VH101 (44 nM) |
| Quantified Difference | >340-fold improvement over VH032; >80-fold improvement over VH101 |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
Higher binding affinity ensures more efficient recruitment of the VHL E3 ligase in a PROTAC context, which can translate to enhanced degradation of target proteins at lower compound concentrations.
- [1] Wu H, Murray J, Ishisoko N, Frommlet A, Deshmukh G, DiPasquale A, Mulvihill MM, Zhang D, Quinn JG, Blake RA, Fairbrother WJ, Fuhrmann J. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. J Med Chem. 2024 Jun 13;67(11):8585-8608. View Source
- [2] Diehl CJ, Ciulli A. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opin Ther Pat. 2025 Jan 21. View Source
